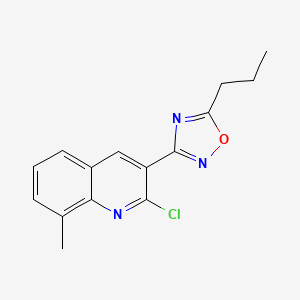

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

描述

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline (CAS: 1142201-69-1) is a quinoline derivative substituted at the 3-position with a 5-propyl-1,2,4-oxadiazole moiety, along with a chlorine atom at the 2-position and a methyl group at the 8-position. This compound is primarily used as an intermediate in pharmaceutical and chemical synthesis, with applications in drug discovery and material science .

属性

IUPAC Name |

3-(2-chloro-8-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-3-5-12-17-15(19-20-12)11-8-10-7-4-6-9(2)13(10)18-14(11)16/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIUKGAKBNNVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC3=CC=CC(=C3N=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649304 | |

| Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-69-1 | |

| Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate amidoxime with a chlorinated acyl chloride under reflux conditions.

Quinoline Derivative Formation: The oxadiazole intermediate is then reacted with a suitable quinoline derivative, often under basic conditions, to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the quinoline ring undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to synthesize derivatives with enhanced biological activity .

Key Reactions:

Oxidation Reactions

The quinoline moiety can undergo oxidation to form N-oxides, while the oxadiazole ring remains stable under mild oxidizing conditions .

Oxidation Pathways:

Reduction Reactions

The oxadiazole ring resists reduction, but the quinoline ring can be hydrogenated under catalytic conditions .

Reduction Pathways:

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at position 5 or 7, while the oxadiazole ring directs further reactivity .

Example Reactions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitro | 2-Chloro-5-nitro-8-methyl-3-(5-propyl-oxadiazol)quinoline | 72% |

| Br₂ (1 eq) | 7-Bromo | 2-Chloro-7-bromo-8-methyl-3-(5-propyl-oxadiazol)quinoline | 65% |

Ring-Opening and Rearrangement

Under harsh conditions, the oxadiazole ring undergoes cleavage or rearrangement, though this is not a primary pathway .

| Conditions | Product | Mechanism |

|---|---|---|

| Conc. HCl, 120°C | Amidoxime intermediate | Acid hydrolysis |

| UV irradiation (254 nm) | Quinoline-isoxazole rearrangement | Photochemical isomerization |

Mechanistic Insights

- Substitution at C2 : The chlorine atom’s reactivity is enhanced by electron-withdrawing effects from the oxadiazole ring, facilitating SₙAr mechanisms .

- Oxidation Selectivity : The quinoline nitrogen’s lone pair directs N-oxide formation, while side-chain oxidation requires stronger conditions .

- Steric Effects : The 8-methyl group hinders electrophilic substitution at adjacent positions, favoring reactivity at C5 or C7 .

科学研究应用

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinolone derivatives, including 2-chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline. Research indicates that this compound acts on the Plasmodium falciparum parasite, showing promising efficacy in inhibiting its growth.

- Structure–Activity Relationship (SAR) : The incorporation of the 1,2,4-oxadiazole moiety is believed to enhance metabolic stability and solubility compared to traditional quinolone structures. In vitro tests have demonstrated that derivatives with this modification exhibit lower metabolic clearance rates and improved aqueous solubility, which are critical for effective pharmacological activity .

- Efficacy Studies : In comparative assays, compounds featuring the oxadiazole group have shown enhanced potency against P. falciparum, with effective concentrations (EC50) indicating their potential as viable antimalarial agents .

Antibacterial Activity

The quinoline scaffold has also been investigated for its antibacterial properties. Compounds similar to this compound have been tested against various bacterial strains.

- Mechanism of Action : Quinolines are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism underpins their effectiveness against Gram-positive and Gram-negative bacteria .

- Activity Spectrum : Preliminary results suggest that derivatives of this compound exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against multiple bacterial pathogens .

Synthesis and Design

The synthesis of this compound involves several chemical reactions that leverage the unique properties of both quinoline and oxadiazole frameworks.

- Catalytic Methods : Various catalytic systems have been employed to facilitate the formation of oxadiazole derivatives from quinolines. Transition metals such as palladium (Pd), copper (Cu), and nickel (Ni) serve as effective catalysts in these reactions .

- Optimization Strategies : Researchers are exploring modifications to improve solubility and bioavailability by altering substituents on the quinoline ring or the oxadiazole group. These modifications aim to enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Antimalarial Efficacy

A recent study evaluated a series of 7-N-substituted oxadiazole quinolones for their antimalarial activity against P. falciparum. The study found that certain derivatives exhibited EC50 values as low as 0.035 μM, indicating a strong correlation between structural modifications and increased potency .

Case Study 2: Antibacterial Testing

In another study focusing on antibacterial properties, derivatives of the compound were screened against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some variants displayed MIC values ranging from 125–250 μg/mL, demonstrating moderate efficacy against these strains .

作用机制

The mechanism of action of 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets:

相似化合物的比较

Comparison with Similar Quinoline-Based Compounds

Structural Analogues and Substitution Patterns

Quinoline derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substitution Position : Unlike chloroquine and hydroxychloroquine, which feature 4-position substitutions (e.g., piperazine rings), the target compound is substituted at the 3-position with an oxadiazole group. This positional difference may reduce basicity and alter target binding compared to 4-substituted analogs .

Oxadiazole vs. Oxadiazoles are also known for their bioisosteric replacement of ester or amide groups, enhancing resistance to enzymatic degradation .

Chlorine and Methyl Groups: The 2-chloro and 8-methyl substituents increase steric hindrance and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to unsubstituted quinolines .

Hypothetical Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison

| Property | Target Compound | Chloroquine | Hydroxychloroquine |

|---|---|---|---|

| LogP | ~3.5 (estimated) | 4.5 | 3.8 |

| Solubility (aq.) | Low (oxadiazole) | Moderate (piperazine) | High (hydroxyethyl) |

| Metabolic Stability | High | Moderate | Moderate |

| Target Affinity | Likely enzyme inhibition (e.g., kinases) | Parasitic heme polymerase | Immunomodulatory targets |

Notes :

- The oxadiazole group in the target compound likely contributes to higher metabolic stability compared to piperazine-containing analogs, as oxadiazoles are less prone to oxidative metabolism .

- Chlorine at the 2-position may increase halogen bonding interactions with biological targets, a feature exploited in kinase inhibitors .

Research and Commercial Context

The target compound is marketed as a chemical intermediate by suppliers like LEAP CHEM CO., LTD., with applications in drug discovery pipelines . Computational studies suggest that quinoline-oxadiazole hybrids are promising candidates for antimicrobial and anticancer agents, though experimental validation is required .

生物活性

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

- Molecular Formula : C₁₅H₁₄ClN₃O

- Molecular Weight : 287.74 g/mol

- CAS Number : 1142201-69-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The oxadiazole moiety is introduced through cyclization reactions involving appropriate precursors.

Antitumor Activity

Recent studies indicate that quinoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in colorectal cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 0.35 | Induces apoptosis via ROS production and cell cycle arrest at G2/M phase |

| Caco-2 (Colorectal) | 0.54 | Inhibits colony formation and promotes apoptosis |

These findings suggest that the compound may affect critical signaling pathways involved in cancer cell survival and proliferation.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to oxidative stress-induced apoptosis.

- Signaling Pathways : The modulation of pathways such as PI3K/AKT/mTOR has been implicated in the cytotoxic effects observed in various studies.

Case Studies

Several case studies highlight the efficacy of quinoline derivatives similar to this compound:

- Colorectal Cancer Study : A study evaluating the cytotoxicity of a related compound demonstrated an IC50 value of 0.35 μM against HCT116 cells. The study found that treatment led to significant cell cycle arrest and increased apoptosis markers.

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antimicrobial properties against various pathogens, suggesting a broader therapeutic potential beyond oncology.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing 2-chloro-3-(chloromethyl)-8-methylquinoline with 5-propyl-1,2,4-oxadiazole precursors in dimethyl sulfoxide (DMSO) with sodium hydride (NaH) as a base is effective. Reaction progress should be monitored using thin-layer chromatography (TLC), followed by purification via column chromatography (hexane/ethyl acetate gradient) and crystallization from chloroform .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planarity, bond lengths, and dihedral angles (e.g., between the quinoline and oxadiazole rings) can be analyzed. Weak intramolecular interactions (C–H⋯O) and π-π stacking distances (e.g., 3.59 Å between quinoline rings) should be quantified. Refinement using SHELXL (via the SHELX suite) is recommended for high-resolution data .

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) for quantitative purity analysis with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent integration and coupling patterns. Mass spectrometry (MS) can confirm the molecular ion peak .

Advanced Research Questions

Q. How can the 1,2,4-oxadiazole moiety influence biological activity, and what modifications enhance efficacy?

- Methodological Answer : The oxadiazole ring contributes to π-stacking interactions with biological targets. Modifications like varying alkyl chain lengths (e.g., propyl to pentyl) or introducing electron-withdrawing groups (e.g., trifluoromethyl) can improve metabolic stability. Structure-activity relationship (SAR) studies should compare analogs (e.g., 5-propyl vs. 5-methyl oxadiazoles) in assays targeting cancer cell lines .

Q. What strategies address low solubility of this quinoline derivative in aqueous media?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions (e.g., quinoline C-4 or oxadiazole C-5). Co-solvent systems (DMSO/PBS) or nanoformulation (liposomes) can enhance solubility for in vitro assays. LogP calculations and Hansen solubility parameters guide solvent selection .

Q. How can computational modeling predict binding modes to therapeutic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like topoisomerases or kinases. Molecular dynamics (MD) simulations (AMBER/GROMACS) assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) evaluate electronic properties of the oxadiazole ring .

Q. How do π-π stacking interactions in the crystal lattice affect physicochemical properties?

- Methodological Answer : Analyze crystal packing via SC-XRD to identify π-π interactions (e.g., centroid distances < 4 Å). These interactions correlate with melting point and solubility. Disrupting stacking via bulky substituents can alter bioavailability .

Contradictions and Validation

- Synthetic Yields : reports high yields via NaH/DMSO, but conflicting methods (e.g., triethylamine/ethanol in ) may require optimization for scalability. Validate via DOE (design of experiments) .

- Biological Activity : While highlights anti-cancer potential at 10⁻⁵ M, dose-response curves (IC₅₀) and toxicity profiling (e.g., HEK293 normal cells) are critical to exclude off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。